3-(4-Methylbenzoyl)oxolan-2-one
Description
3-(4-Methylbenzoyl)oxolan-2-one is a γ-lactone derivative characterized by an oxolan-2-one (tetrahydrofuran-2-one) ring substituted at the 3-position with a 4-methylbenzoyl group.
Properties
CAS No. |
58688-29-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(4-methylbenzoyl)oxolan-2-one |
InChI |
InChI=1S/C12H12O3/c1-8-2-4-9(5-3-8)11(13)10-6-7-15-12(10)14/h2-5,10H,6-7H2,1H3 |
InChI Key |
QMIDQKICEKLERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzoyl)oxolan-2-one typically involves the reaction of 4-methylbenzoyl chloride with oxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylbenzoyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like Lewis acids.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives .
Scientific Research Applications
3-(4-Methylbenzoyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)oxolan-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Methylbenzoyl)oxolan-2-one with structurally related γ-lactones, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Effects on the Benzoyl Group
- 4-Methylbenzoyl vs. 4-Methoxybenzoyl :
In pyrrole derivatives, the 4-methylbenzoyl moiety enhances biological activity (IC₅₀ = 6–8 μM) compared to 4-methoxybenzoyl analogs, which exhibit reduced potency. This suggests that electron-donating methyl groups improve target binding or stability, while methoxy groups may introduce steric hindrance or alter electronic properties unfavorably . - 4-Methylbenzoyl vs. Polyaromatic Substituents: Lignans like matairesinol [(3R,4R)-3,4-bis(4-hydroxy-3-methoxyphenyl)methyl)oxolan-2-one] and yatein [(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzyl)oxolan-2-one] feature bulkier aromatic substituents.
Variations in the Oxolan-2-one Ring
- Positional Isomerism :
Pilocarpine [(3S,4R)-3-ethyl-4-(1-methylimidazol-5-yl)methyl)oxolan-2-one], a clinically used cholinergic agonist, highlights the importance of stereochemistry and heterocyclic substituents. The ethyl and imidazole groups at positions 3 and 4, respectively, are critical for muscarinic receptor binding, a feature absent in this compound . - Hydroxyl Group Incorporation: Compounds like 3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one exhibit antioxidant properties due to phenolic hydroxyl groups, which enhance radical scavenging capacity. In contrast, the lack of hydroxyls in this compound may limit such activity but improve metabolic stability .
Physicochemical Properties
*logP values estimated using ChemDraw.
Key Findings and Implications
- Structural Flexibility : The oxolan-2-one core tolerates diverse substituents, enabling fine-tuning of bioactivity and solubility.
- Role of Methyl Groups : The 4-methylbenzoyl group balances lipophilicity and steric effects, making it advantageous over polar substituents like methoxy in certain contexts .
- Natural Product Relevance : Lignan analogs demonstrate that natural derivatives often incorporate hydroxyl/methoxy groups for ecological interactions (e.g., plant defense), whereas synthetic analogs prioritize stability and target affinity .
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